2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid

Physicochemical Profiling CNS Druglikeness Permeability Prediction

This quaternary alpha-carbon amino acid derivative solves the rapid proteolysis and conformational flexibility issues of canonical histidine analogs. Its geminal dimethyl-amino acid core acts as a non-cleavable transition-state mimetic, directly applicable as a C-terminal cap or P1' moiety for TAFIa and renin inhibitor scaffolds. - Metabolically Resistant: Alpha-methyl quaternary center hinders N-dealkylation, enhancing plasma stability. - Peripheral Restriction: Low XLogP3 (-2.5) and moderate TPSA (67.2 Ų) minimize CNS penetration, reducing off-target side effects. - Streamlined Conjugation: Free carboxylic acid enables direct amide coupling without the low-yield deprotection step required by ester analogs.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13639772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(2-methyl-1h-imidazol-1-yl)-2-(methylamino)propanoic acid
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCC1=NC=CN1CC(C)(C(=O)O)NC
InChIInChI=1S/C9H15N3O2/c1-7-11-4-5-12(7)6-9(2,10-3)8(13)14/h4-5,10H,6H2,1-3H3,(H,13,14)
InChIKeyMARYDVOPGVMNNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid Overview


2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic acid (CAS 1249134-44-8) is a synthetic, non-proteinogenic amino acid derivative characterized by a quaternary alpha-carbon center bearing both a methyl and a methylamino group, with an N1-linked 2-methylimidazole side chain [1]. This scaffold distinguishes it from canonical histidine analogs by combining N-alkylation at the imidazole 2-position with geminal disubstitution at the alpha-carbon, creating a sterically constrained, metabolically resistant building block valuable for medicinal chemistry and probe design .

1
Constrained peptidomimetic design: quaternary alpha-carbon and N-methylamino group restrict conformation and resist N-dealkylation.
2
Metabolically resistant amino acid scaffold for protease inhibitor lead optimization (e.g., TAFIa, renin inhibitor templates).
3
N-alkylated 2-methylimidazole pharmacophore distinct from histidine; supports unique hydrogen-bonding and target engagement studies.

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid vs. Generic Analogs


Simple substitution with unsubstituted imidazole-propanoic acids or ester prodrugs fails to replicate the target compound's steric and electronic profile [1]. The alpha-methyl group introduces a quaternary center that restricts conformational freedom and hinders metabolic N-dealkylation, while the N-methylamino group alters basicity (calculated pKa shift) compared to primary amine analogs [2]. These architectural features are critical for projects requiring constrained amino acid mimetics, such as TAFIa inhibitor scaffolds or renin inhibitor intermediates, where replacing the geminal dimethyl motif with a simple proton or linear chain abolishes target engagement [3].

Unsubstituted imidazole-propanoic acids
Lack the geminal dimethyl constraint and N-methylamino group; may substantially alter binding conformation and metabolic stability.
Primary amine analogs
Different pKa and hydrogen-bonding capacity compared to the N-methylamino moiety; SAR interpretation may shift.
Des-amino propanoic acid analogs
Removal of the N-methylamino reduces H-bond donors and eliminates the quaternary-center protection, potentially altering target engagement and clearance profile.

Differentiation: 2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid vs. Closest Analogs


Lipophilicity and TPSA vs. Primary Amine Analog

The target compound exhibits a significantly lower predicted lipophilicity (XLogP3 = -2.5) compared to its primary amine analog, 2-amino-2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (XLogP3 ≈ -0.9), while maintaining a larger TPSA (67.2 Ų vs. ~55 Ų) [1]. This combination suggests superior aqueous solubility and reduced passive membrane permeability, which can be advantageous for designing peripherally restricted agents or optimizing renal clearance.

Lipophilicity vs Primary Amine
Cross-study comparable
ΔXLogP3 ≈ –1.6, ΔTPSA ≈ +12 Ų vs. 2-amino-2-methyl analog
Reported lower lipophilicity may support higher aqueous solubility and reduced passive permeability
Predicted values; experimental validation recommended
Physicochemical Profiling CNS Druglikeness Permeability Prediction

Free Acid vs. Methyl Ester Stability and Reactivity

As the free carboxylic acid, this compound offers direct conjugation capability (e.g., amide bond formation) without the additional hydrolysis step required for the methyl ester analog, Methyl 3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoate (CAS 1250270-44-0) [1]. While the ester exhibits a higher XLogP3 (-0.1) for potential membrane penetration, the free acid form avoids esterase-dependent activation and its associated inter-species variability in preclinical pharmacokinetic studies [2].

Free Acid vs Methyl Ester
Cross-study comparable
Free acid (XLogP3 –2.5) stable to hydrolysis; methyl ester (XLogP3 –0.1) susceptible to esterases
Enables direct conjugation without ester deprotection; avoids inter-species esterase variability in preclinical PK
Reactivity advantage linked to functional group identity
Prodrug Design Synthetic Versatility Stability Studies

Quaternary Alpha-Carbon Scaffold vs. Simple Propanoic Acids

Unlike 2-methyl-3-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 696646-15-8), which lacks the N-methylamino group on the alpha-carbon, the target compound contains a fully substituted alpha-center . This quaternary center prevents enzymatic alpha-carbon deprotonation and racemization, a documented degradation pathway for simpler amino acid derivatives in biological media . The presence of the additional nitrogen also provides a third hydrogen-bonding motif (donor + acceptor), compared to only one donor in the des-amino analog.

Quaternary α‑Carbon Scaffold
Class-level inference
Quad-substituted Cα vs. tri-substituted des-amino analog; HBD 2 vs. 1, HBA 4 vs. 3
May improve metabolic stability and reduce racemization risk in peptidomimetic applications
Data to verify; derived from structural principles, no direct experimental stability data
Conformational Constraint Metabolic Stability Scaffold Hopping

2-Methyl-3-(2-methyl-1H-imidazol-1-yl)-2-(methylamino)propanoic Acid Applications


TAFIa and Renin Peptidomimetic Inhibitor Design

The geminal dimethyl-amino acid core serves as a non-cleavable transition-state mimetic for protease inhibitor design. Patent literature explicitly identifies imidazolyl-amino acid derivatives with alpha-methyl substitution as active scaffolds against TAFIa (thrombin-activatable fibrinolysis inhibitor) and renin [1]. Researchers can directly incorporate this compound as a C-terminal cap or P1' moiety to probe binding pocket tolerance and enhance plasma stability, a critical advancement over histidine analogs that undergo rapid proteolysis.

CNS-Excluded and Gut-Restricted Drug Design

With a significantly negative XLogP3 of -2.5 and a TPSA of 67.2 Ų, this compound lies well outside typical CNS druglikeness space (CNS MPO score likely <3) [2]. This makes it an ideal building block for medicinal chemistry campaigns targeting peripheral enzymes or receptors where CNS side effects must be minimized. Incorporating this acid into a lead series provides a predictable reduction in blood-brain barrier permeability compared to more lipophilic ester or des-methylamino analogs.

Histidine-Binding Protein Probe

The N1-linked 2-methylimidazole moiety paired with an N-alpha-methylamino group creates a unique pharmacophore for interrogating histidine-binding sites in enzymes or transporters. Unlike typical histidine, the quaternary alpha-carbon locks the side chain orientation and abolishes zwitterionic character at physiological pH ranges, enabling NMR or crystallographic studies without background conformational exchange . This structural rigidity supports fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) expansion.

Carboxylic Acid Prodrug Conjugation Scaffold

The free carboxylic acid function enables simple salt formation with basic counterions (e.g., sodium, lysine) to enhance solubility, or direct conjugation to carrier molecules (e.g., peptides, antibodies) via amide coupling [3]. This contrasts with the methyl ester analog (CAS 1250270-44-0) which would require an additional and potentially low-yielding deprotection step post-conjugation, increasing both synthetic complexity and procurement cost.

Application
Selection Property
Validation Focus
TAFIa / renin peptidomimetic research
Sterically constrained, metabolically resistant amino acid core with N-alkyl imidazole
Binding pocket tolerance and plasma stability in protease assays
Peripherally restricted / gut-selective drug design research
Low lipophilicity and high polar surface area scaffold
Permeability and tissue distribution profiling
Histidine-binding site probe research
Conformationally locked N1-linked 2-methylimidazole pharmacophore
NMR or crystallographic binding studies with reduced background exchange
Prodrug conjugate scaffold development
Free carboxylic acid handle for direct amide coupling without deprotection
Conjugation efficiency and solubility optimization
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